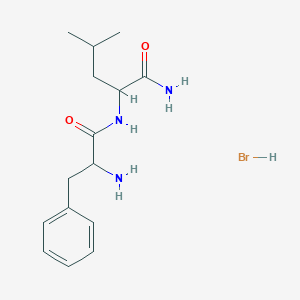

H-Phe-Leu-NH2.HBr

説明

BenchChem offers high-quality H-Phe-Leu-NH2.HBr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Phe-Leu-NH2.HBr including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.BrH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFSMRHQAGKROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585251 | |

| Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-16-0 | |

| Record name | Phenylalanylleucinamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Phe-Leu-NH2·HBr: A Dipeptide with Neuromodulatory Potential

This guide provides a comprehensive technical overview of H-Phe-Leu-NH2·HBr (Phenylalanyl-leucinamide hydrobromide), a synthetic dipeptide of interest to researchers in drug discovery, neuroscience, and biochemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, offering practical insights and detailed protocols for its use in a research setting.

Introduction: The Significance of a Simple Dipeptide

H-Phe-Leu-NH2·HBr is a dipeptide composed of L-phenylalanine and L-leucine, with a C-terminal amide and in the form of a hydrobromide salt.[1] This seemingly simple molecule holds significant interest due to the biological roles of its constituent amino acids and its structural characteristics. Phenylalanine is a precursor to key neurotransmitters like dopamine, while leucine is known for its role in muscle protein synthesis and metabolic regulation. The C-terminal amidation is a common feature in many endogenous neuropeptides, often enhancing metabolic stability and receptor interaction.[1] The hydrobromide salt form generally improves the solubility and stability of the compound.[1]

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of H-Phe-Leu-NH2·HBr, from its fundamental properties to its practical applications.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research.

Core Chemical Properties

Below is a summary of the key chemical identifiers for H-Phe-Leu-NH2·HBr.

| Property | Value | Source |

| CAS Number | 108321-16-0 | [1] |

| Molecular Formula | C₁₅H₂₄BrN₃O₂ | [1] |

| Molecular Weight | 358.27 g/mol | [1] |

| IUPAC Name | 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide | [1] |

Structural Representation

The chemical structure of H-Phe-Leu-NH2·HBr is fundamental to its biological activity. The presence of the aromatic ring of phenylalanine and the branched alkyl side chain of leucine dictates its potential interactions with biological targets.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylalanine ring (typically in the 7.2-7.4 ppm range), α-protons of both amino acids, and the aliphatic protons of the leucine side chain.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the peptide bond and the C-terminal amide, aromatic carbons of phenylalanine, and the aliphatic carbons of both residues.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and amide groups, C=O stretching of the amide groups, and aromatic C-H and C=C stretching from the phenylalanine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Synthesis of H-Phe-Leu-NH2·HBr

The synthesis of H-Phe-Leu-NH2·HBr is most efficiently achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry.[1]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the Fmoc/tBu-based SPPS of H-Phe-Leu-NH2 is outlined below.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling H-Phe-Leu-NH2·HBr.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place, tightly sealed.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS). [2]

Conclusion

H-Phe-Leu-NH2·HBr is a dipeptide with a range of potential applications in scientific research. Its simple, well-defined structure, combined with the biological relevance of its constituent amino acids, makes it a valuable tool for studies in neuroscience, enzymology, and drug discovery. The protocols and information provided in this guide are intended to facilitate the effective and safe use of this compound in a laboratory setting, paving the way for further discoveries.

References

Sources

Introduction: The Scientific Imperative for Characterizing Novel Dipeptides

An In-Depth Technical Guide to Investigating the Biological Activity of Phenylalanine-Leucine Amide

In the landscape of neuromodulation and intercellular signaling, neuropeptides represent a vast and functionally diverse class of molecules.[1][2] While large polypeptides have been extensively studied, small dipeptides, particularly those with post-translational modifications like C-terminal amidation, are emerging as critical players with unique biological activities.[3][4] The C-terminal amide, for instance, is crucial for the function of many RF-amide peptides, protecting them from degradation and enhancing receptor affinity.[5]

This guide focuses on Phenylalanine-Leucine amide (Phe-Leu-amide), a dipeptide whose specific biological activities are not yet extensively documented in publicly available literature. Its structure, combining the aromaticity of Phenylalanine with the hydrophobicity of Leucine, suggests a potential for interaction with biological membranes and protein binding pockets.[6][7][8] Phenylalanine residues can act as membrane anchors, while leucine contributes to hydrophobic interactions crucial for peptide structure and binding.[7][9]

Therefore, we will use Phe-Leu-amide as a model compound to delineate a comprehensive, field-proven strategy for characterizing the biological activity of a novel dipeptide. This document is not a review of established facts but a technical whitepaper designed for researchers, scientists, and drug development professionals. It provides the causal logic behind experimental choices and self-validating protocols to guide the discovery process from initial hypothesis to in vivo validation.

Part 1: Foundational Characterization and Hypothesis Generation

Before embarking on extensive wet-lab experimentation, a foundational analysis is critical. This initial phase combines computational prediction with an understanding of the peptide's physicochemical properties to generate testable hypotheses. The goal is to narrow the vast field of potential biological targets to a manageable set for empirical validation.

In Silico Target Prediction

The primary amino acid sequence is the blueprint for biological function. Modern bioinformatics tools can screen this sequence against databases of known protein structures and motifs to predict potential interactions.

-

Rationale: This approach is cost-effective and rapidly generates hypotheses. For a novel peptide like Phe-Leu-amide, we can predict its potential to modulate key drug target classes, such as G-protein coupled receptors (GPCRs) or ion channels.[10] Peptides are well-known modulators of these targets.[2][11]

-

Methodology:

-

Utilize publicly available or commercial software that docks the peptide structure into receptor models (e.g., GPCRs known to bind small peptides).

-

Employ sequence similarity tools (e.g., BLAST) to find larger, known bioactive peptides containing the "Phe-Leu" motif.

-

Use prediction servers designed for identifying ion channel-modulating peptides (IMPs) to assess the likelihood of Phe-Leu-amide interacting with sodium, potassium, or calcium channels.[10]

-

Physicochemical and Structural Considerations

The constituent amino acids and the C-terminal amide are key determinants of activity.

-

Phenylalanine (Phe): The aromatic side chain can participate in π-π stacking and cation-π interactions, often anchoring a peptide to a receptor binding pocket or a lipid membrane.[7][9]

-

Leucine (Leu): A hydrophobic aliphatic amino acid, it contributes to the overall hydrophobicity, which is critical for membrane interaction and proper folding.[6][8]

-

C-terminal Amide: This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be critical for receptor binding and significantly increases the peptide's metabolic stability by preventing degradation by carboxypeptidases.[5][12]

This combination suggests Phe-Leu-amide is likely to interact with targets that have hydrophobic and aromatic binding pockets, a common feature in GPCRs and ion channels that recognize neuropeptides.

Integrated Discovery Workflow

The process of characterizing a novel peptide should be systematic. The following workflow illustrates a logical progression from initial concept to physiological validation.

Caption: Figure 1: A logical workflow for novel peptide characterization.

Part 2: In Vitro Target Validation and Mechanistic Analysis

This phase empirically tests the hypotheses generated in Part 1. The core objective is to identify specific molecular targets, quantify the peptide's effect, and elucidate the downstream signaling mechanisms.

Primary Functional Screen: Calcium Mobilization Assay

Many neuropeptides exert their effects by activating GPCRs that couple to the Gαq subunit, leading to an increase in intracellular calcium.[13] A calcium mobilization assay is a robust, high-throughput method to screen for this activity.

-

Causality: This assay provides a direct functional readout of Gq or Gi-coupled GPCR activation.[13] Activation of these pathways leads to the production of inositol triphosphate (IP3), which triggers the release of Ca2+ from the endoplasmic reticulum into the cytoplasm.[13] This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye.

-

Self-Validation: The protocol includes positive controls (a known agonist for the receptor) and negative controls (vehicle only) to establish the assay window and baseline. A non-transfected parental cell line is used to ensure the observed response is specific to the receptor of interest.

-

Cell Culture: Seed HEK293 cells stably expressing a candidate GPCR (or a panel of GPCRs) into black, clear-bottom 384-well microplates at a density of 10,000-20,000 cells/well. Incubate for 24 hours at 37°C with 5% CO2.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Remove cell culture medium and add 20 µL of the dye loading buffer to each well.

-

Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

-

Compound Preparation: Prepare a serial dilution of Phe-Leu-amide in an appropriate assay buffer. Also prepare positive and negative controls.

-

Assay Execution: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[13][14][15]

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add 10 µL of the Phe-Leu-amide dilution (or control) to the wells.

-

Immediately begin measuring the fluorescence intensity every second for at least 120 seconds to capture the transient calcium peak.

-

-

Data Analysis: Calculate the peak fluorescence response over baseline for each well. Plot the response against the logarithm of the Phe-Leu-amide concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Secondary Screen: Ion Channel Modulation

Neuropeptides are potent modulators of ion channel activity, which directly impacts neuronal excitability.[11][16]

-

Causality: Phe-Leu-amide could act as a direct channel blocker, a gating modifier, or indirectly modulate channel activity via a GPCR signaling pathway. Assays using automated electrophysiology or ion flux indicators can distinguish these effects.[17]

-

Self-Validation: The use of known channel activators and inhibitors is essential to validate the assay's performance and correctly interpret the modulatory effects of the test peptide.

-

Cell Culture: Plate cells expressing the target potassium channel in 384-well plates as described for the calcium assay.

-

Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.

-

Compound Addition: Add Phe-Leu-amide at various concentrations and incubate for 15-30 minutes. Include wells with a known channel inhibitor (e.g., tetraethylammonium) and a known activator (e.g., pinacidil) as controls.

-

Assay Execution: Use a kinetic fluorescence plate reader to measure baseline fluorescence. Add a stimulus buffer containing thallium sulfate (Tl+). Tl+ enters the cell through open potassium channels and binds the dye, causing an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to potassium channel activity.[17] Calculate the initial rate of flux for each well. Determine the IC50 (for inhibition) or EC50 (for activation) of Phe-Leu-amide.

Mechanistic Insight: Brain Slice Electrophysiology

To understand the peptide's effect in a more physiologically relevant context, brain slice electrophysiology can assess its impact on synaptic transmission.[2][16]

-

Causality: This technique directly measures how Phe-Leu-amide affects the electrical communication between neurons.[1] By recording field excitatory postsynaptic potentials (fEPSPs), one can determine if the peptide enhances or suppresses glutamatergic (excitatory) neurotransmission, a common mechanism for neuropeptides.[18]

-

Self-Validation: A stable baseline recording is established before peptide application. A "washout" period after application demonstrates the reversibility of the effect, confirming that the observed change is due to the peptide and not a degradation of the slice preparation.

Potential Signaling Pathways

Based on the in vitro results, a potential signaling pathway can be hypothesized. If Phe-Leu-amide activates a Gq-coupled GPCR, the following pathway would be initiated.

Caption: Figure 2: A potential Gq-coupled signaling cascade for Phe-Leu-amide.

Part 3: In Vivo Physiological Assessment

Demonstrating a physiological effect in a living organism is the ultimate validation of a peptide's biological activity. These studies are challenging due to low peptide concentrations and rapid degradation in vivo.[16][19]

-

Causality: This step connects the molecular mechanism to a systemic, physiological, or behavioral outcome. For example, based on findings for the related dipeptide Phe-Phe amide, which shows antinociceptive properties, a logical in vivo test for Phe-Leu-amide would be to assess its effect on pain perception.[20]

-

Self-Validation: The use of a vehicle control group is mandatory. A positive control (e.g., morphine for a pain assay) validates the experimental model. Furthermore, co-administration with a hypothesized receptor antagonist can confirm that the in vivo effect is mediated by the target identified in vitro.[20]

-

Animal Model: Use adult male C57BL/6 mice, acclimated for at least one week.

-

Peptide Formulation & Administration: Dissolve Phe-Leu-amide in sterile saline. Administer the peptide via intrathecal (i.t.) injection to deliver it directly to the spinal cord, bypassing the blood-brain barrier and minimizing peripheral degradation.[20] A typical dose range for a novel peptide might be 1-10 pmol per mouse.[20] The control group receives a saline vehicle injection.

-

Behavioral Assay (Tail-Flick Test):

-

Measure the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and recording the time to withdrawal.

-

At set time points after i.t. injection (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.

-

A significant increase in latency compared to the vehicle group indicates an antinociceptive (pain-reducing) effect.[20]

-

-

Data Analysis: Convert the post-injection latencies into a "% Maximum Possible Effect" (%MPE) to normalize the data. Compare the %MPE between the peptide-treated and vehicle-treated groups using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests).

Caption: Figure 3: Workflow for an in vivo antinociception study.

Data Presentation and Interpretation

Quantitative data from all experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of Hypothetical Quantitative Data for Phe-Leu-amide

| Assay Type | Parameter Measured | Hypothetical Result | Interpretation |

| Calcium Mobilization | EC50 | 75 nM | Phe-Leu-amide is a potent agonist of a Gq-coupled receptor. |

| Thallium Flux (K+ Channel) | IC50 | 250 nM | Phe-Leu-amide inhibits the target potassium channel at a higher concentration. |

| Brain Slice Electrophysiology | % fEPSP Inhibition | 45% at 1 µM | Phe-Leu-amide suppresses excitatory synaptic transmission. |

| In Vivo Tail-Flick Test | % MPE at 30 min | 60% (at 5 pmol dose) | Phe-Leu-amide produces a significant antinociceptive effect in vivo. |

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage framework for elucidating the biological activity of a novel dipeptide, using Phenylalanine-Leucine amide as a model. By progressing logically from in silico prediction to in vitro mechanistic studies and culminating in in vivo physiological validation, researchers can efficiently characterize new chemical entities.

Should Phe-Leu-amide demonstrate significant activity, future work would focus on identifying the specific receptor subtype(s) it targets through screening against a wider panel of receptors or using antagonist studies. Further investigation into its structure-activity relationship (SAR) by synthesizing and testing analogs would be a critical next step for any potential drug development program. This systematic approach ensures that experimental choices are driven by scientific rationale, yielding trustworthy and actionable data for the scientific and drug development communities.

References

- Niehaus, J. L., et al. (2018). New techniques, applications and perspectives in neuropeptide research. Interface Focus, 8(1), 20170049.

- Song, P., & Sweedler, J. V. (2010). Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS. Analytical Chemistry, 82(2), 457–463.

- Lee, S., et al. (2022). Probing Neuropeptide Volume Transmission In Vivo by Simultaneous Near-Infrared Light Triggered Release and Optical Sensing. ACS Chemical Neuroscience, 13(1), 107–117.

- Ohsawa, M., et al. (2015). The dipeptide Phe-Phe amide attenuates signs of hyperalgesia, allodynia and nociception in diabetic mice using a mechanism involving the sigma receptor system. PLoS One, 10(4), e0123939.

- Cheng, Z., et al. (2011). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Biomolecular Screening, 16(8), 918–925.

- Baimel, C., et al. (2023). Emerging approaches for decoding neuropeptide transmission. Frontiers in Neural Circuits, 17, 1324706.

- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.

- Toll, L. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89.

- Niehaus, J. L., et al. (2018). New techniques, applications and perspectives in neuropeptide research. Interface Focus, 8(1), 20170049.

- Anouar, Y., et al. (2019). Strategies for the Identification of Bioactive Neuropeptides in Vertebrates. Frontiers in Neuroscience, 13, 222.

- Mishra, V. K., et al. (2006). Effect of Leucine to Phenylalanine Substitution on the Nonpolar Face of a Class A Amphipathic Helical Peptide on Its Interaction with Lipid: HIGH RESOLUTION SOLUTION NMR STUDIES OF 4F-DIMYRISTOYLPHOSPHATIDYLCHOLINE DISCOIDAL COMPLEX. Journal of Biological Chemistry, 281(10), 6511–6519.

- Filaferro, M., & de la Fuente, R. (2011). RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential. Current Medicinal Chemistry, 18(33), 5163–5175.

- Raffa, R. B., et al. (1991). FMRF-amide and L-Arg-L-Phe increase blood pressure and heart rate in the anaesthetised rat by central stimulation of the sympathetic nervous system.

- Mojica, L., et al. (2018). In Vitro Assessment Methods for Antidiabetic Peptides from Legumes: A Review. Foods, 7(11), 180.

- Zhang, R., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 16(4), 439–446.

- Mobli, M., Undheim, E. A. B., & Rash, L. D. (2017). Modulation of ion channels by cysteine-rich peptides: from sequence to structure. Comprehensive Physiology, 7(2), 595–633.

- Weaver, C. D., & Jadhav, A. (2012). Ion Channel Screening. In Assay Guidance Manual.

- Ledri, M., et al. (2015). Differential Effect of Neuropeptides on Excitatory Synaptic Transmission in Human Epileptic Hippocampus. Journal of Neuroscience, 35(26), 9622–9631.

- Lee, T., et al. (2022). Prediction Models for Identifying Ion Channel-Modulating Peptides via Knowledge Transfer Approaches.

- Strøm, M. B., et al. (2018). Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. Scientific Reports, 8(1), 1–11.

- Wikipedia contributors. (2024, January 8). Amino acid. In Wikipedia, The Free Encyclopedia.

- Wikipedia contributors. (2023, December 29). Post-translational modification. In Wikipedia, The Free Encyclopedia.

- Gauthier, T., & Lectard, S. (2016). Amide Bond Activation of Biological Molecules. Molecules, 21(9), 1228.

- Mishra, V. K., et al. (2006). Effect of leucine to phenylalanine substitution on the nonpolar face of a class A amphipathic helical peptide on its interaction with lipid: high resolution solution NMR studies of 4F-dimyristoylphosphatidylcholine discoidal complex. Journal of Biological Chemistry, 281(10), 6511-6519.

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. Emerging approaches for decoding neuropeptide transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]

- 4. Post-translational modification - Wikipedia [en.wikipedia.org]

- 5. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Leucine to Phenylalanine Substitution on the Nonpolar Face of a Class A Amphipathic Helical Peptide on Its Interaction with Lipid: HIGH RESOLUTION SOLUTION NMR STUDIES OF 4F-DIMYRISTOYLPHOSPHATIDYLCHOLINE DISCOIDAL COMPLEX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. Effect of leucine to phenylalanine substitution on the nonpolar face of a class A amphipathic helical peptide on its interaction with lipid: high resolution solution NMR studies of 4F-dimyristoylphosphatidylcholine discoidal complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prediction Models for Identifying Ion Channel-Modulating Peptides via Knowledge Transfer Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The dipeptide Phe-Phe amide attenuates signs of hyperalgesia, allodynia and nociception in diabetic mice using a mechanism involving the sigma receptor system - PMC [pmc.ncbi.nlm.nih.gov]

H-Phe-Leu-NH2.HBr CAS number 108321-16-0

An In-Depth Technical Guide to H-Phe-Leu-NH2·HBr (CAS: 108321-16-0): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of H-L-Phenylalanyl-L-Leucinamide Hydrobromide (H-Phe-Leu-NH2·HBr), a synthetic dipeptide amide with significant potential in various research domains. With the CAS number 108321-16-0, this compound combines the structural features of an aromatic amino acid (Phenylalanine) and a branched-chain amino acid (Leucine), culminating in a C-terminal amide that enhances its biological stability and modulates its interaction with cellular targets. This document, intended for researchers, chemists, and drug development professionals, details the core physicochemical properties, outlines robust methodologies for its synthesis and purification, and provides validated protocols for its analytical characterization. Furthermore, it explores the current understanding of its biological activities and potential applications, particularly in neuroscience and immunology, supported by field-proven experimental workflows.

Core Molecular Profile

Introduction to the Dipeptide Amide

H-Phe-Leu-NH2·HBr is a salt form of the dipeptide Phenylalanyl-Leucinamide.[1] The molecule consists of L-phenylalanine N-terminally linked to L-leucine via a peptide bond, with the C-terminus of leucine amidated. The hydrobromide salt form is created by reacting the dipeptide with hydrobromic acid, a step that protonates the free N-terminal amine group.[1] This salt formation is a standard practice in peptide chemistry, as it significantly enhances the compound's stability and aqueous solubility, facilitating its handling and use in biological assays.[1][2]

The unique combination of an aromatic side chain (from phenylalanine) and an aliphatic, branched side chain (from leucine) confers specific steric and hydrophobic properties that can dictate its interaction with biological receptors and enzymes.[1] Phenylalanine is a known precursor to key neurotransmitters like dopamine, while leucine is crucial for processes such as muscle protein synthesis.[1] The C-terminal amidation is a critical modification that mimics the structure of many endogenous neuropeptides, often increasing resistance to carboxypeptidase degradation and influencing receptor binding affinity.[1]

Physicochemical Properties

A summary of the key identifiers and properties for H-Phe-Leu-NH2·HBr is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 108321-16-0 | [1] |

| IUPAC Name | 2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrobromide | [1] |

| Molecular Formula | C₁₅H₂₄BrN₃O₂ | [1] |

| Molecular Weight | 358.27 g/mol | [1] |

| Canonical SMILES | CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Br | [1] |

| Appearance | Typically a white to off-white solid | N/A |

| Solubility | Soluble in water and polar organic solvents like DMF and DMSO | [1] |

Synthesis and Purification Methodologies

The synthesis of dipeptides such as H-Phe-Leu-NH2 is a well-established process, with Solid-Phase Peptide Synthesis (SPPS) being the industry gold standard due to its efficiency and scalability.[1]

Gold Standard: Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Phe-Leu-NH2.

Detailed Protocol: SPPS of H-Phe-Leu-NH2

-

Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel. The Rink Amide linker is chosen specifically because its cleavage yields a C-terminal amide.

-

First Amino Acid (Leucine) Coupling:

-

Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x) to remove piperidine.

-

Coupling: In a separate vial, pre-activate Fmoc-L-Leu-OH (4 equivalents) with a coupling agent like diisopropylcarbodiimide (DIC, 4 eq.) and an activator like Oxyma Pure (4 eq.) in DMF for 5-10 minutes. Add this activation mixture to the resin and agitate for 2 hours.

-

Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and pyridine in DMF. This is a self-validating step to prevent deletion sequences.

-

-

Second Amino Acid (Phenylalanine) Coupling:

-

Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to expose the N-terminal amine of the resin-bound leucine.

-

Washing: Wash the resin as described previously.

-

Coupling: Couple Fmoc-L-Phe-OH using the same pre-activation and coupling procedure as for leucine.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from phenylalanine with 20% piperidine in DMF.

-

Cleavage and Global Deprotection:

-

Wash the fully assembled, resin-bound peptide with DMF, DCM, and finally methanol, then dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours. TFA cleaves the peptide from the resin and removes side-chain protecting groups (if any). TIS and water act as scavengers to trap reactive carbocations.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum. The resulting peptide will be the TFA salt. Conversion to the HBr salt is achieved by ion exchange or by dissolving in a minimal amount of acid and re-precipitating/lyophilizing.

-

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide must be purified to remove truncated sequences, byproducts from the cleavage process, and other impurities. RP-HPLC is the method of choice.

Caption: Workflow for the purification of H-Phe-Leu-NH2 via RP-HPLC.

Detailed Protocol: Preparative RP-HPLC

-

System: A preparative HPLC system equipped with a C18 column (e.g., 10 µm particle size, 250 x 22 mm).

-

Mobile Phases:

-

Solvent A: 0.1% TFA in deionized water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

Dissolve the crude peptide in a minimal volume of 50% Solvent B.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 10 mL/min.

-

Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the phenylalanine aromatic ring).

-

Collect fractions corresponding to the major peak.

-

-

Post-Purification:

-

Analyze the collected fractions for purity and identity using analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a fluffy, white powder (TFA salt). For the HBr salt, an ion-exchange step is required before lyophilization.

-

Analytical Characterization & Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized H-Phe-Leu-NH2·HBr.

Mass Spectrometry: Confirming Molecular Identity

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.

-

Protocol: Dissolve a small amount of the purified peptide in 50% acetonitrile/water. Infuse the solution directly into the ESI-MS source.

-

Expected Result: The analysis should reveal a primary ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the free peptide (C₁₅H₂₃N₃O₂) plus a proton. For H-Phe-Leu-NH2, the neutral monoisotopic mass is ~277.18 Da, so the expected [M+H]⁺ peak would be at m/z ~278.19.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides definitive structural confirmation, including verification of the amino acid sequence and stereochemistry.[3][4]

-

Protocol: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR and 2D Correlation Spectroscopy (COSY) spectra on a high-field NMR spectrometer (e.g., 500 MHz).[3]

-

Interpretation:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons of phenylalanine (typically ~7.2-7.4 ppm), the amide backbone protons (~7.8-8.5 ppm), alpha-protons, and the side-chain protons of both residues.

-

2D-COSY: This experiment reveals proton-proton couplings within each amino acid residue. It allows for the unambiguous assignment of all protons belonging to the Phenylalanine spin system and all protons of the Leucine spin system. Critically, no cross-peak will appear between the two spin systems across the amide bond, confirming their distinct nature.[5] Sequential assignment can be confirmed with a NOESY or ROESY experiment, which would show a through-space correlation between the amide proton of Leucine and the alpha-proton of Phenylalanine.[3]

-

Purity Assessment by Analytical RP-HPLC

Analytical RP-HPLC is used to determine the final purity of the peptide sample.

-

Protocol: Use an analytical C18 column with a faster gradient (e.g., 5-95% acetonitrile/water + 0.1% TFA over 15 minutes). Inject a small, known concentration of the final product.

-

Interpretation: Purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks detected at 220 nm. A purity of >98% is typically required for biological research applications.

Biological Significance and Research Applications

H-Phe-Leu-NH2·HBr serves as a valuable tool in several areas of biochemical and pharmaceutical research.[1]

Application in Neuroscience and Pain Research

Dipeptides are increasingly studied for their roles as neuromodulators. Research on the closely related dipeptide H-Phe-Phe-NH₂ has shown it to be a high-affinity ligand for the Substance P 1-7 (SP₁₋₇) specific binding site, demonstrating potential in models of neuropathic pain.[6][7] Given the structural similarity, H-Phe-Leu-NH2 is a logical candidate for similar investigations. It can be used to probe the structure-activity relationships of SP₁₋₇ mimetics and explore novel therapeutic avenues for pain management.[8][9] The phenylalanine residue's role as a precursor to dopamine also suggests its potential use in studying pathways related to mood and cognitive function.[1]

Application in Immunology: Chemokine Receptor Antagonism

H-Phe-Leu-NH2·HBr has been reported to act as a structural mimic of fMLP (formyl-methionyl-leucyl-phenylalanine), a potent bacterial chemoattractant that activates immune cells via the Formyl Peptide Receptor 1 (FPR1).[1] This makes the dipeptide a valuable tool for studying inflammatory responses and leukocyte trafficking. It can be used in competitive binding assays to screen for more potent FPR1 antagonists or to investigate the downstream signaling pathways of this receptor.

Sources

- 1. Buy H-Phe-Leu-NH2.HBr | 108321-16-0 [smolecule.com]

- 2. Hydrogen bromide - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of H-Phe-Leu-NH2·HBr in Neuroscience: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the dipeptide H-Phe-Leu-NH2·HBr (Phenylalanyl-Leucinamide Hydrobromide) as a promising tool in neuroscience research. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding, posits a primary mechanism of action based on structurally related compounds, and provides detailed experimental protocols to investigate its potential.

Introduction: The Untapped Potential of Small Peptides in Neuroscience

The central nervous system (CNS) is modulated by a complex interplay of neurotransmitters and neuropeptides. While much focus has been on large protein structures, small di- and tripeptides are emerging as significant players in neuromodulation, neuroprotection, and pain signaling.[1][2][3][4][5] H-Phe-Leu-NH2·HBr, a synthetic dipeptide composed of L-phenylalanine and L-leucine with a C-terminal amide, represents a class of molecules with considerable, yet largely unexplored, potential in neuroscience research. Its constituent amino acids are fundamental to neurological function; L-phenylalanine is a direct precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, while L-leucine plays a role in metabolic pathways that support brain function.[6][7][8][9][10] The hydrobromide salt form of this dipeptide enhances its stability and solubility, making it amenable to a variety of experimental paradigms.

Core Hypothesis: A Ligand for the Substance P (SP) 1-7 Binding Site

Direct research on H-Phe-Leu-NH2·HBr in neuroscience is currently limited. However, compelling evidence from a structurally analogous dipeptide, H-Phe-Phe-NH2, provides a strong foundation for a primary hypothesis: H-Phe-Leu-NH2·HBr acts as a high-affinity ligand for the substance P 1-7 (SP(1-7)) binding site, suggesting a role in pain modulation and neuro-inflammation. [11][12]

Substance P, an 11-amino acid neuropeptide, is a key mediator of pain transmission and inflammatory responses through its interaction with the neurokinin-1 (NK1) receptor.[13][14][15][16] The N-terminal fragment, SP(1-7), has its own distinct binding site and biological activities, including the attenuation of neuropathic pain.[11][12] The dipeptide H-Phe-Phe-NH2 was identified as a potent ligand for this site with a Ki of 1.5 nM and demonstrated significant analgesic effects in preclinical models of neuropathic pain.[11]

Given the structural similarity between H-Phe-Phe-NH2 and H-Phe-Leu-NH2·HBr—both possessing an N-terminal phenylalanine and a C-terminal hydrophobic amino acid with an amide cap—it is highly probable that H-Phe-Leu-NH2·HBr also targets the SP(1-7) binding site. This interaction is the proposed starting point for investigating its neuropharmacological profile.

Caption: Proposed mechanism of H-Phe-Leu-NH2 in pain modulation.

Investigational Roadmap: Experimental Protocols

To validate the core hypothesis and further characterize the neuropharmacological properties of H-Phe-Leu-NH2·HBr, a multi-tiered experimental approach is recommended.

In Vitro Characterization: Receptor Binding and Cellular Assays

The initial step is to confirm the binding affinity of H-Phe-Leu-NH2·HBr to the SP(1-7) binding site.

This assay will determine the binding affinity (Ki) of H-Phe-Leu-NH2·HBr for the SP(1-7) binding site.[17][18][19]

-

Objective: To quantify the binding affinity of H-Phe-Leu-NH2·HBr to the SP(1-7) binding site.

-

Materials:

-

Rat brain tissue homogenates (specifically from regions known to express SP receptors, such as the spinal cord dorsal horn or striatum).

-

Radiolabeled SP(1-7) (e.g., [3H]SP(1-7)).

-

H-Phe-Leu-NH2·HBr.

-

Unlabeled SP(1-7) (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare brain tissue homogenates and resuspend in binding buffer.

-

In a 96-well plate, add a constant concentration of [3H]SP(1-7) to each well.

-

Add increasing concentrations of H-Phe-Leu-NH2·HBr (e.g., from 10^-10 M to 10^-5 M).

-

For non-specific binding control wells, add a high concentration of unlabeled SP(1-7).

-

Add the brain homogenate to initiate the binding reaction.

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated.

-

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| H-Phe-Leu-NH2·HBr | Experimental Value | Calculated Value |

| Unlabeled SP(1-7) | Experimental Value | Calculated Value |

graph "Binding_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="Prepare Brain Homogenate"]; B [label="Add [3H]SP(1-7)"]; C [label="Add Competitor (H-Phe-Leu-NH2 or unlabeled SP(1-7))"]; D [label="Incubate"]; E [label="Filter and Wash"]; F [label="Scintillation Counting"]; G [label="Data Analysis (IC50/Ki)"];

A -> D; B -> D; C -> D; D -> E -> F -> G; }

Caption: Workflow for the competitive radioligand binding assay.

In Vivo Assessment: Analgesic and Neurochemical Effects

Following in vitro validation, the next logical step is to assess the physiological effects of H-Phe-Leu-NH2·HBr in living organisms.

This behavioral assay is a classic method for evaluating the efficacy of centrally acting analgesics against thermal pain.[20][21][22][23][24]

-

Objective: To determine if H-Phe-Leu-NH2·HBr exhibits analgesic properties in a thermal pain model.

-

Materials:

-

Male Swiss-Webster mice (20-25 g).

-

Hot plate apparatus (maintained at 55 ± 0.5°C).

-

H-Phe-Leu-NH2·HBr dissolved in sterile saline.

-

Vehicle control (sterile saline).

-

Positive control (e.g., morphine).

-

-

Procedure:

-

Acclimatize mice to the testing room for at least 1 hour.

-

Determine the baseline latency to a pain response (hind paw licking or jumping) for each mouse on the hot plate. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.

-

Administer H-Phe-Leu-NH2·HBr (at various doses, e.g., 1, 5, 10 mg/kg), vehicle, or morphine via an appropriate route (e.g., intraperitoneal or intrathecal).

-

At set time points post-administration (e.g., 15, 30, 60, 90 minutes), place each mouse on the hot plate and record the latency to respond.

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point.

-

Data Presentation:

| Treatment Group (Dose) | Baseline Latency (s) | Latency at 30 min (s) | % MPE at 30 min |

| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| H-Phe-Leu-NH2·HBr (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| H-Phe-Leu-NH2·HBr (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| H-Phe-Leu-NH2·HBr (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Morphine (positive control) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

This technique allows for the sampling of neurotransmitters and other small molecules from the extracellular fluid of specific brain regions in awake, freely moving animals, providing insights into the neurochemical effects of H-Phe-Leu-NH2·HBr.[25][26][27][28][29]

-

Objective: To measure changes in the extracellular concentrations of relevant neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in a specific brain region (e.g., the striatum or nucleus accumbens) following administration of H-Phe-Leu-NH2·HBr.

-

Materials:

-

Adult male Sprague-Dawley rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC with electrochemical or fluorescence detection, or LC-MS/MS for analysis of dialysates.

-

H-Phe-Leu-NH2·HBr.

-

-

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest under anesthesia. Allow for a recovery period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula and begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period and collect baseline dialysate samples.

-

Administer H-Phe-Leu-NH2·HBr systemically or through the microdialysis probe (retrodialysis).

-

Continue to collect dialysate fractions at regular intervals (e.g., every 10-20 minutes).

-

Analyze the dialysate samples for neurotransmitter content.

-

Express the results as a percentage of the baseline concentrations.

-

Caption: Experimental workflow for in vivo microdialysis.

Broader Implications and Future Directions

The investigation of H-Phe-Leu-NH2·HBr extends beyond pain modulation. The neuroprotective potential of dipeptides is an area of growing interest.[1][2][3][4][5][30] Future studies should explore the effects of H-Phe-Leu-NH2·HBr in in vitro and in vivo models of neurodegenerative diseases and ischemic injury.[1][30][31][32][33] For instance, its ability to mitigate glutamate-induced excitotoxicity or oxidative stress in primary neuronal cultures could be assessed. Furthermore, given the role of its constituent amino acid, phenylalanine, in competing for transport across the blood-brain barrier, studies on the pharmacokinetics and CNS penetration of H-Phe-Leu-NH2·HBr are warranted.[8][9][34]

Conclusion

H-Phe-Leu-NH2·HBr stands as a promising yet under-investigated molecule in neuroscience. The strong evidence from its structural analog, H-Phe-Phe-NH2, provides a clear and testable hypothesis centered on the substance P system and pain modulation. The experimental roadmap detailed in this guide offers a systematic approach to elucidating its mechanism of action and therapeutic potential. As the field continues to appreciate the nuanced roles of small peptides in CNS function, compounds like H-Phe-Leu-NH2·HBr are poised to become valuable tools for both basic research and the development of novel therapeutics for neurological disorders.

References

-

Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS. (n.d.). ACS Publications. [Link]

-

Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey. (n.d.). PubMed Central. [Link]

-

Hot plate test. (n.d.). Wikipedia. [Link]

-

Analgesia Hot Plat Test. (n.d.). SlideShare. [Link]

-

Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (n.d.). PubMed. [Link]

-

Hot plate test. (n.d.). Panlab Harvard Apparatus. [Link]

-

In Vivo Microdialysis for Nonapeptides in Rat Brain—A Practical Guide. (n.d.). ResearchGate. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central. [Link]

-

Anti-Inflammatory Dipeptide, a Metabolite from Ambioba Secretion, Protects Cerebral Ischemia Injury by Blocking Apoptosis Via p-JNK/Bax Pathway. (2021). PubMed Central. [Link]

-

Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. (n.d.). ACS Publications. [Link]

-

Biochemistry, Substance P. (2023). NCBI Bookshelf. [Link]

-

Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability. (2013). PubMed. [Link]

-

Neuroprotective effects of novel small peptides in vitro and after brain injury. (n.d.). Ovid. [Link]

-

Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. (n.d.). PubMed Central. [Link]

-

In vivo Neuroprotective Effect of a Self-assembled Peptide Hydrogel. (2020). PubMed Central. [Link]

-

Comparative study of carboxylate and amide forms of HLDF-6 peptide: Neuroprotective and nootropic effects in animal models of ischemic stroke. (n.d.). Journal of Forensic Science and Research. [Link]

-

A Roadmap of Peptide‐Based Materials in Neural Regeneration. (n.d.). PubMed Central. [Link]

-

Substance P and its receptors – a potential target for novel medicines in malignant brain tumour therapies (mini-review). (n.d.). Termedia. [Link]

-

A comparison of the analgesic effects of H-Dmt-D-Arg-Phe-Lys-NH2, a synthetic opioid peptide, and morphine in experimental neuropathic pain. (2012). ResearchGate. [Link]

-

Receptor Binding Assay. (n.d.). Creative Bioarray. [Link]

-

Substance P. (n.d.). Wikipedia. [Link]

-

Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. (n.d.). PubMed Central. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

-

Neuroprotection and peptide toxins. (n.d.). PubMed. [Link]

-

Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. (n.d.). PubMed Central. [Link]

-

PHE in the brain. (n.d.). BioMarin PKU. [Link]

-

Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. (n.d.). PubMed. [Link]

-

PTD4 Peptide Increases Neural Viability in an In Vitro Model of Acute Ischemic Stroke. (n.d.). MDPI. [Link]

-

Impact of phenylalanine on cognitive, cerebral, and neurometabolic parameters in adult patients with phenylketonuria (the PICO study): a randomized, placebo-controlled, crossover, noninferiority trial. (n.d.). PubMed Central. [Link]

-

Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (n.d.). MDPI. [Link]

-

Kinetic analysis of phenylalanine-induced inhibition in the saturable influx of tyrosine, tryptophan, leucine and histidine into brain cortex slices from adult and 7-day-old rats. (1975). PubMed. [Link]

-

Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment. (2019). PubMed. [Link]

-

Systematic Review and Meta-Analysis of Neuropsychiatric Symptoms and Executive Functioning in Adults With Phenylketonuria. (n.d.). PubMed Central. [Link]

-

An analgesic peptide H-20 attenuates chronic pain via the PD-1 pathway with few adverse effects. (n.d.). PNAS. [Link]

-

PTD4 Peptide Increases Neural Viability in an In Vitro Model of Acute Ischemic Stroke. (2021). ResearchGate. [Link]

-

Recent progress in translational engineered in vitro models of the central nervous system. (2020). Oxford Academic. [Link]

-

Pain Perception and Modulation: Fundamental Neurobiology and Recent Advances. (n.d.). PubMed Central. [Link]

-

Effects of dietary tryptophan and phenylalanine–tyrosine depletion on phasic alertness in healthy adults – A pilot study. (n.d.). PubMed Central. [Link]

-

The Impact of Phenylalanine Levels on Cognitive Outcomes in Adults With Phenylketonuria: Effects Across Tasks and Developmental Stages. (n.d.). PubMed Central. [Link]

Sources

- 1. Anti-Inflammatory Dipeptide, a Metabolite from Ambioba Secretion, Protects Cerebral Ischemia Injury by Blocking Apoptosis Via p-JNK/Bax Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. neuroscijournal.com [neuroscijournal.com]

- 4. Neuroprotection and peptide toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PHE in the brain - BioMarin PKU DSE Patient EN-US [pku.biomarin.com]

- 7. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of phenylalanine-induced inhibition in the saturable influx of tyrosine, tryptophan, leucine and histidine into brain cortex slices from adult and 7-day-old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of dietary tryptophan and phenylalanine–tyrosine depletion on phasic alertness in healthy adults – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Impact of Phenylalanine Levels on Cognitive Outcomes in Adults With Phenylketonuria: Effects Across Tasks and Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. termedia.pl [termedia.pl]

- 15. Substance P - Echelon Biosciences [echelon-inc.com]

- 16. Substance P - Wikipedia [en.wikipedia.org]

- 17. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Hot plate test - Wikipedia [en.wikipedia.org]

- 21. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 22. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Hot plate test [panlab.com]

- 25. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vivo Neuroprotective Effect of a Self-assembled Peptide Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. academic.oup.com [academic.oup.com]

- 34. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Neuroprotective Effects of H-Phe-Leu-NH2.HBr

This guide provides a comprehensive technical overview of the dipeptide H-Phe-Leu-NH2.HBr, focusing on its potential as a neuroprotective agent. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutics for neurodegenerative diseases. This document synthesizes current understanding of neurodegenerative mechanisms with a detailed framework for the preclinical evaluation of this promising compound.

Introduction: The Emerging Therapeutic Potential of Dipeptides

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke represent a significant and growing global health burden. A common pathological feature of these conditions is the progressive loss of neuronal structure and function, often driven by complex and interconnected pathways including oxidative stress, excitotoxicity, and apoptosis.[1][2] While small molecule drugs have been the mainstay of therapeutic development, there is increasing interest in the neuroprotective potential of small peptides. Dipeptides, in particular, offer an attractive balance of structural simplicity, potential for blood-brain barrier penetration, and the ability to modulate specific protein-protein interactions.[3][4]

H-Phe-Leu-NH2.HBr (Phenylalanyl-leucinamide hydrobromide) is a synthetic dipeptide composed of phenylalanine and leucine with a C-terminal amide, a modification known to influence peptide-membrane interactions.[5] The constituent amino acids themselves play crucial roles in neurotransmitter synthesis and metabolism, hinting at the potential for this dipeptide to influence neurological function.[5] Preliminary research suggests that dipeptides containing the Phe-Leu motif may activate key cell survival signaling pathways, making H-Phe-Leu-NH2.HBr a compelling candidate for in-depth neuroprotective investigation.[5] This guide will delineate the putative mechanisms of action for H-Phe-Leu-NH2.HBr and provide a rigorous experimental framework for its preclinical assessment.

Putative Neuroprotective Mechanisms of H-Phe-Leu-NH2.HBr

The neuroprotective potential of H-Phe-Leu-NH2.HBr is likely multifactorial, targeting several key nodes in the pathways of neuronal cell death. Based on the known roles of similar peptide structures and the fundamental drivers of neurodegeneration, we can hypothesize several interconnected mechanisms of action.

Attenuation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in a range of neurodegenerative diseases.[1][6][7][8] The brain is particularly susceptible to oxidative damage due to its high metabolic rate and lipid content.[6]

H-Phe-Leu-NH2.HBr may exert antioxidant effects through the activation of intracellular signaling cascades that bolster endogenous antioxidant defenses. A key pathway in this regard is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. Research on analogs containing the Phe-Leu sequence has demonstrated an increase in the phosphorylation of Akt and mTOR, key mediators of cell survival and proliferation.[5] Activated Akt can phosphorylate and activate transcription factors that upregulate the expression of antioxidant enzymes.

Hypothesized Signaling Pathway for H-Phe-Leu-NH2.HBr-Mediated Neuroprotection

Caption: Hypothesized PI3K/Akt/mTOR signaling cascade activated by H-Phe-Leu-NH2.HBr.

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unnecessary neurons.[9] Dysregulation of apoptosis contributes significantly to the neuronal loss seen in neurodegenerative conditions.[9][10] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.[11][12][13]

The pro-survival signaling mediated by the PI3K/Akt pathway directly intersects with the apoptotic machinery.[10] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins like Bad and Bax, preventing their translocation to the mitochondria and subsequent release of cytochrome c.[10] Furthermore, Akt can inhibit the activity of caspase-9, an initiator caspase in the intrinsic pathway, and downregulate the expression of pro-apoptotic genes.

Counteracting Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overstimulation of receptors, particularly the NMDA receptor, leads to a pathological process known as excitotoxicity.[14][15][16] This results in excessive calcium influx, mitochondrial dysfunction, increased ROS production, and ultimately, neuronal death.[15][16] Excitotoxicity is a key mechanism of neuronal damage in ischemic stroke and other neurodegenerative disorders.[17][18]

By promoting cell survival pathways, H-Phe-Leu-NH2.HBr may increase the resilience of neurons to excitotoxic insults. The activation of the PI3K/Akt pathway has been shown to be protective against glutamate-induced excitotoxicity.[13] A potential mechanism for this is the enhancement of mitochondrial function and the upregulation of anti-apoptotic proteins, which can counteract the downstream effects of excessive calcium influx.

Experimental Framework for Preclinical Evaluation

A rigorous and multi-faceted approach is required to validate the neuroprotective potential of H-Phe-Leu-NH2.HBr. This framework encompasses a series of in vitro assays to elucidate the mechanism of action, followed by in vivo studies to assess efficacy in a disease-relevant context.

Experimental Workflow for Evaluating H-Phe-Leu-NH2.HBr

Caption: A streamlined workflow for the preclinical evaluation of H-Phe-Leu-NH2.HBr.

In Vitro Assessment of Neuroprotective Activity

For in vitro studies, the human neuroblastoma cell line SH-SY5Y is a suitable model as these cells, upon differentiation, exhibit neuronal characteristics and are widely used in neuroprotection studies.[19][20][21] Primary cortical neurons can also be used for more physiologically relevant assessments.[14][22]

This assay serves as an initial screen to determine the protective effects of H-Phe-Leu-NH2.HBr against a neurotoxic insult. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[23][24][25][26]

Protocol:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of H-Phe-Leu-NH2.HBr (e.g., 1, 10, 100 µM) for 2 hours.

-

Neurotoxic Insult: Induce neurotoxicity by adding a known neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ (1-methyl-4-phenylpyridinium) and incubate for 24 hours.[19] Include control wells (cells only, cells + neurotoxin, cells + H-Phe-Leu-NH2.HBr only).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19][25]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23][24]

This assay quantifies the degree of apoptosis by measuring the activity of caspase-3, a key executioner caspase.[27][28][29][30]

Protocol:

-

Cell Treatment: Seed and treat SH-SY5Y cells in a 96-well plate as described in the MTT assay protocol.

-

Cell Lysis: After the 24-hour incubation with the neurotoxin, lyse the cells according to the manufacturer's instructions for a commercially available caspase-3 assay kit.

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[28]

-

Absorbance Measurement: Measure the absorbance at 405 nm.[28] The increase in absorbance is proportional to the caspase-3 activity.

This in vitro model assesses the ability of H-Phe-Leu-NH2.HBr to protect neurons from glutamate-induced cell death.[14][17][22]

Protocol:

-

Cell Culture: Use primary cortical neurons for this assay.

-

Treatment: Pre-treat the neurons with H-Phe-Leu-NH2.HBr for 2 hours.

-

Glutamate Challenge: Expose the neurons to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes).

-

Wash and Recovery: Wash the cells with fresh media and allow them to recover for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay or by staining with a live/dead cell stain and quantifying under a microscope.

In Vivo Efficacy in a Rodent Model of Stroke

To evaluate the in vivo efficacy of H-Phe-Leu-NH2.HBr, a rodent model of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAo) model, is recommended.[31][32][33][34] This model is widely used in preclinical stroke research and allows for the assessment of both neuroprotective and functional outcomes.[31][33]

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal suture method.[33] The occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion, or permanent.

-

Drug Administration: Administer H-Phe-Leu-NH2.HBr (e.g., via intravenous or intraperitoneal injection) at a predetermined time point, either before or shortly after the onset of ischemia.

-

Post-operative Care: Provide appropriate post-operative care, including monitoring of body temperature.

Functional neurological deficits should be assessed at various time points post-MCAo (e.g., 24, 48, and 72 hours).

-

Modified Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, reflex, and balance functions.[35]

-

Rotarod Test: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[35]

At the end of the study period, the animals are euthanized, and their brains are collected for histopathological analysis.

-

Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume can then be quantified using image analysis software.

Table 1: Summary of In Vivo Experimental Parameters

| Parameter | Description |

| Animal Model | Adult male Sprague-Dawley rats or C57BL/6 mice |

| Stroke Model | Transient or permanent Middle Cerebral Artery Occlusion (MCAo) |

| Test Compound | H-Phe-Leu-NH2.HBr |

| Administration Route | Intravenous or Intraperitoneal |

| Outcome Measures | Behavioral: Modified Neurological Severity Score (mNSS), Rotarod testHistopathological: Infarct volume (TTC staining) |

Conclusion and Future Directions

The dipeptide H-Phe-Leu-NH2.HBr presents a promising avenue for the development of novel neuroprotective therapeutics. Its potential to modulate key cell survival pathways, such as the PI3K/Akt/mTOR cascade, suggests a multifactorial mechanism of action that could be beneficial in a range of neurodegenerative conditions. The experimental framework outlined in this guide provides a robust and logical progression for the preclinical evaluation of this compound, from initial in vitro mechanistic studies to in vivo validation in a disease-relevant model.

Future research should focus on a more detailed characterization of the molecular targets of H-Phe-Leu-NH2.HBr, including the identification of its specific receptor(s). Pharmacokinetic and pharmacodynamic studies will also be crucial to determine its bioavailability and optimal dosing regimen. Furthermore, evaluating the efficacy of H-Phe-Leu-NH2.HBr in other models of neurodegeneration, such as those for Parkinson's or Alzheimer's disease, could broaden its therapeutic potential.[36][37][38][39][40] The insights gained from these studies will be instrumental in advancing H-Phe-Leu-NH2.HBr through the drug development pipeline and ultimately, into clinical consideration.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

-

Jena, G. et al. (2022). Oxidative stress in neurodegenerative diseases. PMC - PubMed Central. (URL: [Link])

-

Lopez-Gimenez, J. F. et al. (2014). Apoptotic Cell Death Regulation in Neurons. PMC - PubMed Central. (URL: [Link])

-

Singh, A. et al. (2024). Role of oxidative stress in neurodegenerative disorders: a review of reactive oxygen species and prevention by antioxidants. Brain Communications. (URL: [Link])

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])

-

Kumar, A. et al. (2016). Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options. PubMed Central. (URL: [Link])

-

Sygnature Discovery. (2021). Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. (URL: [Link])

-

StudySmarter. Neural Apoptosis: Development & Mechanisms. (URL: [Link])

-

Al-Dujaili, L. J. et al. (2023). MTT (Assay protocol). Protocols.io. (URL: [Link])

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. (URL: [Link])

-

ResearchGate. (2019). (PDF) Oxidative stress in Neurodegenerative diseases. (URL: [Link])

-

Dias, V. et al. (2013). Mechanism of Oxidative Stress in Neurodegeneration. PMC - PubMed Central. (URL: [Link])

-

Creative Bioarray. Caspase Activity Assay. (URL: [Link])

-

ResearchGate. (2002). Neuronal cell death pathways may be divided into necrotic pathways,... (URL: [Link])

-

Henshall, D. C. (2007). Apoptosis signalling pathways in seizure-induced neuronal death and epilepsy. Biochemical Society Transactions. (URL: [Link])

-

Carmichael, S. T. (2005). Rodent Models of Focal Stroke: Size, Mechanism, and Purpose. PMC - PubMed Central. (URL: [Link])

-

Ace Therapeutics. Behavioral Tests in Rodent Models of Stroke. (URL: [Link])

-

Al-Obaidi, Z. et al. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. (URL: [Link])

-

National Center for Biotechnology Information. (2003). Neuronal Survival and Cell Death Signaling Pathways. NCBI. (URL: [Link])

-

ResearchGate. Rodent Models of Stroke. (URL: [Link])

-

Springer Nature Experiments. (2021). Cell-Based Assays to Assess Neuroprotective Activity. (URL: [Link])

-

Lorigados, L. et al. (2017). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Neuroscience. (URL: [Link])

-

Pitt, D. et al. (2000). Glutamate excitotoxicity in a model of multiple sclerosis. Nature Medicine. (URL: [Link])

-

Maher, P. et al. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. (URL: [Link])

-

Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (URL: [Link])

-

MP Biomedicals. Caspase 3 Activity Assay Kit. (URL: [Link])

-

Maze Engineers. (2019). Rodent Models of Ischemic Stroke. (URL: [Link])

-

MDPI. (2021). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. (URL: [Link])

-

InVivo Biosystems. Neurodegenerative Disease Models. (URL: [Link])

-

Link, C. D. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed. (URL: [Link])

-

Link, C. D. (2013). Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity. PMC - PubMed Central. (URL: [Link])

-

Fluri, F. et al. (2015). Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems. PMC - PubMed Central. (URL: [Link])

-

Frontiers. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. (URL: [Link])

-

Kumar, P. et al. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

-

Plotnikov, E. et al. (2023). Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries. International Journal of Molecular Sciences. (URL: [Link])

-

Lee, S. Y. & Hur, S. J. (2019). Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment. Comprehensive Reviews in Food Science and Food Safety. (URL: [Link])

Sources

- 1. Oxidative stress in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Neuroprotective Effects of Peptides Derived from Natural Materials and Their Production and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy H-Phe-Leu-NH2.HBr | 108321-16-0 [smolecule.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

- 13. Neuronal Survival and Cell Death Signaling Pathways - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Glutamate excitotoxicity in a model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]